molecular formula C21H19N5O2S B2374008 N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1189938-80-4

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2374008
CAS No.: 1189938-80-4
M. Wt: 405.48
InChI Key: HDCBMTHIUBTPNG-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an acetylphenyl group, a triazoloquinoxaline moiety, and a sulfanylacetamide linkage, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The compound is part of a series of new triazoloquinoxaline-based derivatives that were designed and synthesized as VEGFR-2 inhibitors . VEGFR-2 is critically involved in cancer angiogenesis, and blocking of VEGFR-2 signaling pathway has proved effective suppression of tumor growth .

Preparation Methods

The synthesis of N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of an aromatic amine with acetic anhydride or acetyl chloride.

    Attachment of the sulfanylacetamide linkage: This can be done by reacting the triazoloquinoxaline intermediate with a suitable thiol and acetamide derivative.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Comparison with Similar Compounds

Similar compounds to N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE include other triazoloquinoxaline derivatives, such as:

  • N-(3-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
  • N-(3-ACETYLPHENYL)-2-({1-PROPYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

These compounds share similar structural features but differ in the alkyl group attached to the triazoloquinoxaline moiety. The uniqueness of this compound lies in its specific ethyl substitution, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-3-18-24-25-20-21(23-16-9-4-5-10-17(16)26(18)20)29-12-19(28)22-15-8-6-7-14(11-15)13(2)27/h4-11H,3,12H2,1-2H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBMTHIUBTPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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